3-methoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
3-methoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a methoxy group, and a benzamide moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Properties
IUPAC Name |
3-methoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-13-5-3-7-15(9-13)23-19(17-11-26-12-18(17)22-23)21-20(24)14-6-4-8-16(10-14)25-2/h3-10H,11-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURZPVDAVMIJBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,4-c]pyrazole core.
Introduction of the Methoxy Group: The methoxy group is introduced through a methylation reaction, often using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Benzamide Moiety: The benzamide moiety is attached through an amide coupling reaction, typically using reagents like carbodiimides (e.g., EDC or DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in simpler, hydrogenated forms of the compound.
Scientific Research Applications
3-methoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials, including polymers and advanced composites, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Altering Gene Expression: Influencing the expression of genes involved in various physiological and pathological processes.
Comparison with Similar Compounds
Similar Compounds
3-methoxyphenethylamine: A compound with a similar methoxy group but different core structure.
4-methoxy-3-methylphenylboronic acid: Shares the methoxy and methylphenyl groups but differs in the boronic acid moiety.
N-(3-methylphenyl)-2-methoxybenzamide: Similar benzamide structure with a different substitution pattern.
Uniqueness
3-methoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is unique due to its thieno[3,4-c]pyrazole core, which imparts specific chemical and biological properties not found in the similar compounds listed above
Biological Activity
3-methoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant research findings.
Chemical Structure
The compound features a thieno[3,4-c]pyrazole core substituted with a methoxy group and a benzamide moiety. The structural formula can be represented as follows:
The biological activity of 3-methoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is primarily attributed to its interaction with various molecular targets:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of specific kinases involved in cancer progression. For instance, derivatives related to pyrazole structures have demonstrated significant inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) with IC₅₀ values in the low micromolar range .
- Antimicrobial Activity : Research indicates that similar thieno-pyrazole derivatives exhibit antimicrobial properties against Mycobacterium tuberculosis. Although this specific compound's activity has yet to be thoroughly evaluated against such pathogens, its structural analogs have shown promising results .
In Vitro Studies
In vitro studies have been conducted to assess the compound's efficacy against various cancer cell lines and microbial strains. Key findings include:
- Antiproliferative Activity : Compounds with similar structural features have exhibited significant antiproliferative effects on MCF-7 breast cancer cells with IC₅₀ values around 0.08 μM, suggesting that modifications to the pyrazole structure can enhance anticancer properties .
- Microbial Inhibition : SAR (Structure-Activity Relationship) analyses of related compounds indicate that modifications to the thieno-pyrazole scaffold can lead to enhanced activity against Mycobacterium species with MIC values ranging from 0.63–1.26 μM in vitro .
In Vivo Studies
Despite promising in vitro results, preliminary in vivo studies have indicated limited effectiveness due to rapid metabolic degradation. For instance, some derivatives displayed very short half-lives (<10 minutes) in mouse liver microsomes, leading to diminished efficacy in animal models .
Case Studies
- EGFR Inhibition : A study highlighted the synthesis of pyrazole derivatives that showed potent EGFR inhibition comparable to established drugs like erlotinib. The docking simulations suggested favorable binding interactions within the EGFR active site .
- Antimicrobial Activity Against Mycobacterium : In a series of tests involving derivatives of thieno-pyrazoles, certain compounds showed significant activity against both Mycobacterium tuberculosis and Mycobacterium marinum in vitro but failed to translate this efficacy into in vivo models due to metabolic instability .
Q & A
Basic Research Questions
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodology :
- Core formation : Begin with cyclization of thiophene and pyrazole precursors under acidic/basic conditions to form the thieno[3,4-c]pyrazole core .
- Substituent introduction : Use Suzuki coupling or nucleophilic substitution to attach the 3-methylphenyl and 3-methoxybenzamide groups .
- Catalyst optimization : Employ palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, with yields improved by inert atmospheres (N₂/Ar) .
- Purity control : Monitor reactions via TLC/HPLC and purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and core integrity (e.g., thieno[3,4-c]pyrazole protons at δ 6.8–7.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 406.12) .
- X-ray crystallography : Resolve ambiguous stereochemistry; thienopyrazole derivatives often crystallize in monoclinic systems .
Q. How do researchers perform initial biological activity screening?
- Methodology :
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, A549) using MTT assays. Similar thienopyrazoles show IC₅₀ values of 10–20 µM .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) via fluorescence polarization, with IC₅₀ < 1 µM observed in nitro-substituted analogs .
- Solubility : Use shake-flask method (PBS, pH 7.4) to determine logP (predicted ~3.5 via ChemDraw) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Methodology :
-
Substituent libraries : Synthesize analogs with halogens (Cl/F), nitro, or methoxy groups at the phenyl/benzamide positions .
-
Biological testing : Compare IC₅₀ values across analogs (see table below).
-
Computational modeling : Perform docking (AutoDock Vina) to predict binding to kinase ATP pockets .
Substituent (R₁/R₂) IC₅₀ (µM, MCF-7) LogP 3-Me/3-OMe (target) 15.2 3.5 4-NO₂/3-OMe 8.7 2.9 3-Cl/4-F 12.4 3.8
Q. How to resolve contradictions in reported biological activity data across similar compounds?
- Methodology :
- Assay standardization : Use identical cell lines/passage numbers and normalize to reference drugs (e.g., doxorubicin) .
- Metabolic stability : Test liver microsome stability (e.g., t₁/₂ > 30 min indicates favorable pharmacokinetics) .
- Off-target profiling : Screen against 50+ kinases to identify selectivity vs. promiscuity .
Q. What experimental designs elucidate the mechanism of action for this compound?
- Methodology :
- Apoptosis assays : Use Annexin V/PI staining and caspase-3/7 activation kits .
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., MAPK/STAT3) .
- Target identification : Use thermal shift assays (TSA) to detect protein target stabilization .
Key Challenges and Solutions
- Low synthetic yields : Optimize Pd catalyst loading (1–5 mol%) and use microwave-assisted synthesis for faster cyclization .
- Biological variability : Validate findings across 3+ independent replicates and use orthogonal assays (e.g., Western blot for protein targets) .
- Solubility issues : Introduce PEGylated prodrugs or co-solvents (e.g., DMSO ≤ 0.1% v/v) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
